molecular formula C15H21N3OS B5423775 3,5-DIMETHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE

3,5-DIMETHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B5423775
M. Wt: 291.4 g/mol
InChI Key: OFDUPFAUANTZMB-UHFFFAOYSA-N
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Description

The compound “3,5-dimethyl-N-1,3,4-thiadiazol-2-yl-1-adamantanecarboxamide” is a derivative of 1,3,4-thiadiazole . 1,3,4-thiadiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, antidiabetic, antihypertensive, anti-inflammatory, and antiviral properties .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of these starting materials with methyl hydrazinecarbodithioate or hydrazinecarbothioamide results in 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a =N-C-S moiety and strong aromaticity of the ring . These features are believed to contribute to the low toxicity and in vivo stability of these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives typically involve the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

Properties

IUPAC Name

3,5-dimethyl-N-(1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-13-3-10-4-14(2,6-13)8-15(5-10,7-13)11(19)17-12-18-16-9-20-12/h9-10H,3-8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDUPFAUANTZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=NN=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199079
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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